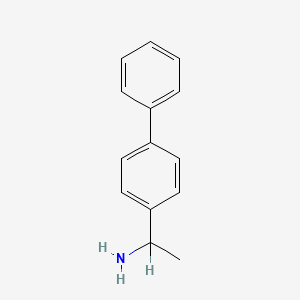

4-丁基-1-异氰酸基-2-甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Butyl-1-isocyanato-2-methylbenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related aromatic compounds and their behaviors, which can be used to infer some aspects of the compound . For instance, the synthesis of related aromatic compounds involves the use of halogenated intermediates and organometallic reagents, as seen in the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene . The physical and chemical properties of similar compounds, such as 4'-butyl-4-(2-methylbutoxy)azoxybenzene, have been studied using techniques like dielectric relaxation spectroscopy .

Synthesis Analysis

The synthesis of related aromatic compounds often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For example, the synthesis of dimagnesiated aromatic compounds can be achieved by treating halogenated precursors with organometallic reagents . Similarly, the bromination of 1,4-di-tert.butylbenzene leads to various brominated products depending on the reaction conditions . These studies suggest that the synthesis of 4-Butyl-1-isocyanato-2-methylbenzene would likely involve steps such as halogenation and subsequent reactions with nucleophiles or rearrangements.

Molecular Structure Analysis

The molecular structure of aromatic compounds can be complex, with substituents affecting the overall stability and reactivity. Mass spectrometry has been used to study the formation and decomposition of ions derived from aromatic compounds, providing insights into their structure and the effects of substituents . The structure of 4-Butyl-1-isocyanato-2-methylbenzene would be expected to show similar complexity, with the butyl and isocyanato groups influencing its reactivity and stability.

Chemical Reactions Analysis

The chemical reactions of aromatic compounds can vary widely depending on the substituents present. For instance, the presence of tert-butyl groups can lead to the formation of multiple brominated products when reacted with bromine . The isocyanato group in 4-Butyl-1-isocyanato-2-methylbenzene would likely make it reactive towards nucleophiles, potentially leading to the formation of ureas or amines upon reaction with amines or water, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds are influenced by their molecular structure. The dielectric relaxation spectroscopy of 4'-butyl-4-(2-methylbutoxy)azoxybenzene reveals complex dynamics and phase behavior, which are affected by temperature and the nature of the substituents . Although not directly studied, 4-Butyl-1-isocyanato-2-methylbenzene would also be expected to exhibit unique physical and chemical properties that could be elucidated using similar analytical techniques.

科学研究应用

多环芳烃的加氢裂化

- 在氢气压力下,硫化镍钼/氧化铝催化剂催化的 1-甲基萘和 2-甲基萘加氢裂化研究突出了包括 C11-烷基苯在内的化合物的生产,例如 (1-甲基丁基)苯、戊基苯和 1-丁基-2-甲基苯,它们与 4-丁基-1-异氰酸基-2-甲苯密切相关 (Miki & Sugimoto,1995)。

甲苯二酚衍生物的抗氧化活性

- 对包括类似于 4-丁基-1-异氰酸基-2-甲苯的化合物的合成甲苯二酚衍生物的抗氧化活性的研究表明,其具有显着的抗氧化潜力,可用于食品科学和药理学等各种应用中 (Huang 等人,2014)。

超声辅助有机合成

- 通过超声辅助有机合成制备 1-丁氧基-4-硝基苯,一种与 4-丁基-1-异氰酸基-2-甲苯在结构上相关的化合物,突出了有机化学和工业应用的创新方法 (Harikumar & Rajendran,2014)。

氢化和脱氢催化

- 由各种氧化物催化的 4-异丙烯基-1-甲基环己烯的氢化和脱氢研究,产生 1-异丙基-4-甲基苯等产物,涉及 4-丁基-1-异氰酸基-2-甲苯在催化中的反应性和潜在应用 (Tanaka 等人,1978)。

液晶动力学

- 对液晶动力学的研究,特别是 4'-丁基-4-(2-甲基丁氧基)偶氮苯,提供了对类似化合物在显示技术和材料科学中的材料特性和潜在应用的见解 (Juszyńska-Gałązka 等人,2014)。

有机金属化学中的铑配合物

- 一项关于铑配合物(涉及类似于 4-丁基-1-异氰酸基-2-甲苯的配体)的研究,说明了它们在有机金属化学中的重要性以及在催化和合成等领域的潜在工业应用 (Dixon 等人,2003)。

属性

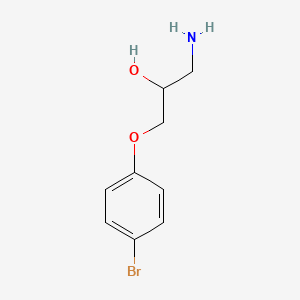

IUPAC Name |

4-butyl-1-isocyanato-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDVZMFYBGXIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370878 |

Source

|

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butyl-1-isocyanato-2-methylbenzene | |

CAS RN |

306935-81-9 |

Source

|

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)